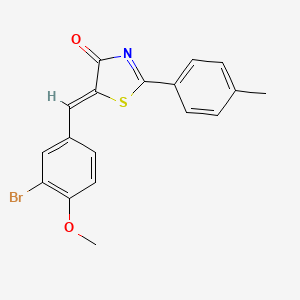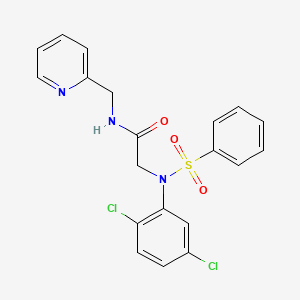
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(isopropylamino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(isopropylamino)-2-propanol is a useful research compound. Its molecular formula is C18H20Cl2N2O and its molecular weight is 351.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0952687 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
GNF-Pf-4035, also known as 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(isopropylamino)-2-propanol, SJ000111021, Oprea1_526224, Oprea1_647257, or ChemDiv1_020163, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan transporter of the major facilitator superfamily (MFS) and is localized to the parasite mitochondrion .
Mode of Action
The compound interacts with its target, PfMFR3, and inhibits its function . This results in decreased sensitivity to certain antimalarial compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
The inhibition of PfMFR3 affects the mitochondrial transport in Plasmodium falciparum, leading to decreased sensitivity to certain antimalarial compounds . This suggests that PfMFR3 plays a role in the resistance mechanism against these compounds .
Pharmacokinetics
The compound’s effectiveness againstPlasmodium falciparum suggests it has sufficient bioavailability to reach its target in the parasite’s mitochondrion .
Result of Action
The inhibition of PfMFR3 by GNF-Pf-4035 leads to decreased sensitivity to certain antimalarial compounds . This suggests that the compound could potentially be used to modulate the sensitivity of Plasmodium falciparum to these antimalarials .
Action Environment
The action of GNF-Pf-4035 is influenced by the biological environment within the Plasmodium falciparum parasite. The presence of PfMFR3 in the mitochondrion suggests that the compound’s efficacy may be influenced by factors that affect mitochondrial function .
Biochemical Analysis
Biochemical Properties
The biochemical properties of GNF-Pf-4035 are largely determined by its interactions with various biomolecules. It has been found to have a binding affinity to the Plasmodium falciparum HSP90 nucleotide binding domain . This interaction suggests that GNF-Pf-4035 may play a role in the life cycle of the Plasmodium falciparum parasite, potentially influencing its survival and proliferation.
Cellular Effects
Its binding affinity to the Plasmodium falciparum HSP90 nucleotide binding domain suggests that it may influence cellular processes related to this protein .
Molecular Mechanism
Its binding affinity to the Plasmodium falciparum HSP90 nucleotide binding domain suggests that it may interact with this protein in a way that influences its function .
Properties
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O/c1-11(2)21-9-14(23)10-22-17-5-3-12(19)7-15(17)16-8-13(20)4-6-18(16)22/h3-8,11,14,21,23H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZMMZGWHLFBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[4-(4-methylphenoxy)butoxy]quinoline](/img/structure/B5094679.png)
![4-[3-(4-methoxyphenyl)-1-methylpropyl]morpholine](/img/structure/B5094684.png)
![1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]azocane](/img/structure/B5094704.png)
![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5094710.png)


![[3-amino-4-(4-bromophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5094735.png)

![methyl 6-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B5094737.png)
![4-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5094744.png)
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5094748.png)
![4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B5094759.png)
![4-Amino-2-(4-propan-2-ylphenyl)chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5094775.png)
![3-(2-fluorophenyl)-5-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5094782.png)
